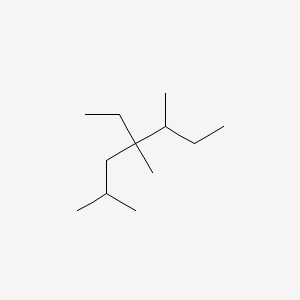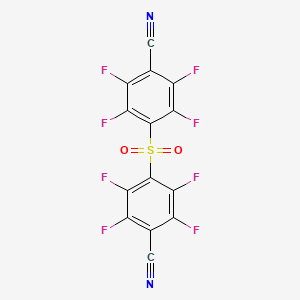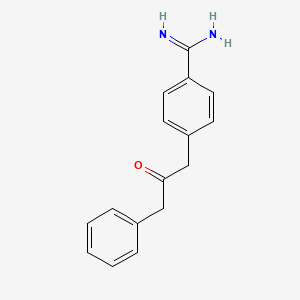
N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine is an organic compound with the molecular formula C11H13NO6 It is a derivative of glycine, where the amino group is substituted with a 4-hydroxy-3,5-dimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzoic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the amide linkage can be reduced to form an amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while reduction of the amide bond would produce an amine.
Scientific Research Applications
N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The presence of the hydroxyl and methoxy groups on the benzene ring can enhance its binding affinity and specificity for certain targets, thereby modulating biochemical pathways.
Comparison with Similar Compounds
N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine can be compared with other similar compounds such as:
N-(3,4-Dimethoxybenzoyl)glycine: This compound has methoxy groups at different positions on the benzene ring, which can affect its chemical reactivity and biological activity.
N-(4-Hydroxybenzoyl)glycine: Lacks the methoxy groups, which may result in different chemical properties and applications.
N-(4-Methoxybenzoyl)glycine:
The uniqueness of this compound lies in the specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
62098-75-3 |
|---|---|
Molecular Formula |
C11H13NO6 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-[(4-hydroxy-3,5-dimethoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO6/c1-17-7-3-6(4-8(18-2)10(7)15)11(16)12-5-9(13)14/h3-4,15H,5H2,1-2H3,(H,12,16)(H,13,14) |
InChI Key |
YOCUZTRAFVYAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate](/img/structure/B14549542.png)

![1-Methyl-2-(propan-2-yl)bicyclo[2.2.2]octane](/img/structure/B14549547.png)

![N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide](/img/structure/B14549558.png)



![Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate](/img/structure/B14549579.png)

![S-{2-[(2-{[(2-Methylphenyl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14549581.png)
![5-Amino-2-[methyl(octadecyl)amino]benzoic acid](/img/structure/B14549588.png)

